1-(Ethanesulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)piperidin-4-one is a chemical compound with the CAS Number: 476373-84-9 and a molecular weight of 191.25 . It is a pale-yellow to yellow-brown solid . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of piperidin-4-one derivatives involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H13NO3S . The InChI code for this compound is 1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are intermediates in alkaloid syntheses . They are utilized in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.25 and a linear formula of C7H13NO3S .Scientific Research Applications
Synthesis and Spectral Analysis
Synthesis of N-substituted derivatives
Research on 1-(Ethanesulfonyl)piperidin-4-one includes the synthesis of N-substituted derivatives, like 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating its utility in creating biologically active compounds (Khalid et al., 2016).
Spectral analysis in synthesis
The compound has been utilized in the synthesis of various derivatives, where its structural properties are elucidated using modern spectroscopic techniques, highlighting its importance in chemical analysis (Khalid et al., 2016).
Material Science and Catalysis
Nanomagnetic reusable catalysts
It's used in the synthesis of nanomagnetic reusable catalysts like Fe3O4-SA-PPCA for the efficient synthesis of certain derivatives, showcasing its relevance in material science and catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Hyperbranched polymer synthesis
The compound is involved in creating hyperbranched polymers with a 100% degree of branching, indicating its significance in advanced polymer synthesis (Sinananwanich, Higashihara, & Ueda, 2009).
Chemical Engineering and Corrosion Inhibition
- Quantum chemical studies for corrosion inhibition: Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron, demonstrating its potential application in chemical engineering and materials protection (Kaya et al., 2016).
Crystallography and Structural Analysis
Crystal structure studies
The compound's derivatives have been analyzed through X-ray crystallography, contributing to the field of crystallography and structural chemistry (Prasad et al., 2008).
Thermal and structural studies
It's involved in thermal, optical, and structural studies, which aid in understanding the physical properties of chemical compounds (Karthik et al., 2021).
Mechanism of Action
Future Directions
Piperidine derivatives, including 1-(Ethanesulfonyl)piperidin-4-one, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGRZUZEHMMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.